N-(4-tert-butylphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O/c1-21(2,3)16-6-8-17(9-7-16)23-20(28)15-5-4-12-26(13-15)19-11-10-18-24-22-14-27(18)25-19/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBVCPDYUDMHII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridazine ring.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Introduction of the tert-Butylphenyl Group: This step involves the coupling of the tert-butylphenyl group to the intermediate compound, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-tert-butylphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide exhibit anticancer properties. For instance, derivatives of triazolopyridazines have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and death .
2. Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. Research indicates that similar piperidine derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. These findings suggest that this compound could be effective in treating inflammatory diseases .
3. Antifungal Activity
In agricultural applications, derivatives of this compound have been tested for antifungal activity against phytopathogenic fungi. Some studies reported that certain synthesized compounds exhibited significant inhibition rates against fungi like Gibberella zeae at concentrations comparable to traditional fungicides . This suggests potential use in crop protection strategies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy. Research has shown that modifications at specific positions on the piperidine and triazole rings can enhance biological activity. For example:
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| R1 | Phenyl group | Increased potency |
| R2 | Chain length | Enhanced inhibition |
| R3 | Alicyclic amine | Higher anti-inflammatory effects |
These insights allow researchers to design more potent analogs tailored for specific therapeutic targets.
Case Studies
Case Study 1: Anticancer Evaluation
A study evaluated several triazolopyridazine derivatives for anticancer activity. The results showed that modifications to the piperidine ring significantly increased cytotoxicity against breast cancer cells. The most potent derivative had an IC50 value of 0.5 µM, indicating strong potential for development as an anticancer drug .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on anti-inflammatory properties, a series of piperidine derivatives were tested using the carrageenan-induced paw edema model in mice. The results indicated a dose-dependent reduction in edema with some compounds achieving up to 64% inhibition compared to control groups .
Mechanism of Action
The mechanism of action of N-(4-tert-butylphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Influence
The compound’s activity and pharmacokinetics are influenced by substituents on the phenyl ring and triazolopyridazine moiety. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
| Compound Name | Key Substituents | Biological Activity | Unique Features |
|---|---|---|---|
| N-(4-tert-butylphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide | 4-tert-butylphenyl, carboxamide | Presumed kinase/bromodomain inhibition (based on analogs) | High lipophilicity due to tert-butyl group; potential for enhanced membrane permeability |
| N-(4-fluorophenyl)-1-(3-methyltriazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide [2] | 4-fluorophenyl, 3-methyltriazolo | Kinase inhibition (e.g., p38 MAPK) | Fluorine enhances electronegativity and solubility; methyl group may stabilize binding interactions |
| N-(4-fluorophenyl)-1-[3-(trifluoromethyl)triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide [3] | 4-fluorophenyl, 3-CF3-triazolo | Antimicrobial activity | Trifluoromethyl improves metabolic stability and binding affinity via electron-withdrawing effects |
| N-(3-chloro-4-methoxyphenyl)-1-(triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide [6] | 3-chloro-4-methoxyphenyl | Anticancer potential | Chlorine and methoxy groups enhance cytotoxicity and selectivity |
| N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(trifluoromethyl)triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide [15] | Cyclohexenyl-ethyl, 3-CF3-triazolo | Not specified (structural focus) | Cyclohexenyl group introduces steric bulk; molecular weight = 422.4 g/mol |
Pharmacokinetic and Physicochemical Properties
| Property | N-(4-tert-butylphenyl) Derivative | N-(4-fluorophenyl) Derivative [2] | 3-Trifluoromethyl Derivative [3] |
|---|---|---|---|
| LogP (estimated) | High (tert-butyl increases lipophilicity) | Moderate (fluorine balances solubility) | High (CF3 group enhances logP) |
| Solubility | Low (hydrophobic substituents) | Moderate in polar solvents | Low (limited by CF3 and aromaticity) |
| Metabolic Stability | Likely high (steric hindrance from tert-butyl) | Moderate (fluorine reduces oxidation) | High (CF3 resists enzymatic degradation) |
Key Differentiators of N-(4-tert-butylphenyl) Derivative
Target Selectivity : Steric bulk from tert-butyl may enhance selectivity for specific kinase isoforms or bromodomains over off-target receptors [4].
Synthetic Complexity : Introducing tert-butyl likely requires protective group strategies during synthesis, contrasting with simpler halogenation routes for chloro/fluoro derivatives [1][6].
Biological Activity
N-(4-tert-butylphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological activities, and relevant case studies.
Structural Characteristics
The compound features a unique structure characterized by:
- Piperidine ring : A six-membered saturated nitrogen-containing ring.
- Triazolo-pyridazine moiety : A fused ring system that contributes to its biological activity.
- tert-butylphenyl group : Enhances hydrophobic interactions and solubility.
The molecular formula is with a molecular weight of approximately 368.4 g/mol .
Synthesis typically involves multi-step procedures that optimize yield and purity. Key steps include:
- Formation of the piperidine backbone.
- Introduction of the triazolo-pyridazine moiety through cyclization reactions.
- Functionalization with the tert-butylphenyl group.
These reactions are crucial for modifying the compound to enhance its biological properties or to synthesize derivatives with improved efficacy .
Antitumor Activity
Preliminary studies suggest that this compound may exhibit antitumor properties. The compound is believed to interact with specific molecular targets within biological systems, potentially modulating enzyme activity or receptor function involved in cancer progression .
In vitro studies have shown that compounds with similar structures demonstrate significant inhibitory effects against various cancer cell lines, including:
- Breast cancer (MCF-7)
- Lung cancer (A549)
Anti-inflammatory and Antibacterial Effects
The compound has also been evaluated for anti-inflammatory and antibacterial activities. The presence of the triazole functional group is associated with various pharmacological effects:
- Anti-inflammatory : Inhibition of nitric oxide production in macrophages.
- Antibacterial : Effective against Gram-positive and Gram-negative bacteria, showing potential as a lead compound in developing new antibiotics .
Structure-Activity Relationship (SAR)
Research has indicated that modifications in the substituents on the piperidine and triazole rings significantly influence biological activity. For instance:
- Changing the position of the tert-butyl group can enhance solubility and bioavailability.
- Variations in the triazole moiety can affect binding affinity to target proteins .
Pharmacological Profile
A comprehensive review of 1,2,4-triazole derivatives highlighted their diverse pharmacological profiles:
| Activity Type | Observed Effects |
|---|---|
| Antitumor | Inhibition of cancer cell proliferation |
| Anti-inflammatory | Reduction in cytokine release |
| Antibacterial | Effective against multiple bacterial strains |
This table summarizes key findings from studies on related compounds and emphasizes the potential of this compound as a versatile therapeutic agent .
Q & A
Q. What are the key considerations in synthesizing N-(4-tert-butylphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide?
Methodological Answer: The synthesis involves multi-step reactions, typically including:
- Step 1 : Formation of the triazolo-pyridazine core via cyclization reactions under controlled temperatures (60–80°C) using catalysts like palladium or copper .
- Step 2 : Piperidine ring functionalization through nucleophilic substitution or coupling reactions, often requiring anhydrous solvents (e.g., dichloromethane) and bases (e.g., triethylamine) .
- Step 3 : Introduction of the 4-tert-butylphenyl group via amide coupling, optimized with reagents like EDCI/HOBt in dimethylformamide (DMF) .
- Purification : Chromatography (silica gel or HPLC) and recrystallization (ethanol/water mixtures) are critical for isolating high-purity products .
Q. Key Reaction Conditions Table :
| Step | Solvent | Catalyst/Temp | Yield Optimization |
|---|---|---|---|
| 1 | DCM/EtOH | Pd(OAc)₂, 70°C | Slow addition of reactants |
| 2 | DMF | CuI, 60°C | Nitrogen atmosphere |
| 3 | THF | EDCI/HOBt, RT | Excess acyl chloride |
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (DMSO-d₆ or CDCl₃) confirm proton environments (e.g., tert-butyl singlet at ~1.3 ppm) and carbon backbone integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±2 ppm accuracy) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is achieved using C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, though requires high-quality single crystals .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the binding mechanisms of this compound with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip to measure real-time binding kinetics (ka/kd) at varying compound concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) by titrating the compound into a protein solution .
- Molecular Docking : Use software like AutoDock Vina to predict binding poses, guided by X-ray structures of homologous proteins .
- Mutagenesis Studies : Replace key residues (e.g., catalytic site amino acids) to validate binding interactions via activity assays .
Q. Example Data from Analogous Compounds :
| Target Protein | Kd (nM) | Binding Site | Technique |
|---|---|---|---|
| Kinase X | 12.4 | ATP-binding | ITC |
| Receptor Y | 8.7 | Allosteric | SPR |
Q. What strategies resolve contradictions in efficacy data across different in vitro assays?
Methodological Answer:
- Assay Condition Optimization : Adjust pH (e.g., 7.4 vs. 6.8), ionic strength, or cofactors (e.g., Mg²⁺) to mimic physiological environments .
- Off-Target Screening : Use panels of related enzymes/receptors to identify unintended interactions that may skew results .
- Metabolic Stability Testing : Pre-incubate the compound with liver microsomes to assess degradation rates, which may explain potency variations .
- Structural Analog Comparison : Test derivatives (e.g., replacing tert-butyl with fluorophenyl) to isolate structure-activity relationships (SAR) .
Q. How can SAR studies guide the optimization of pharmacokinetic properties?
Methodological Answer:
- LogP Modulation : Introduce polar groups (e.g., -OH, -COOH) to reduce logP values and enhance solubility, monitored via shake-flask assays .
- Metabolic Soft Spots : Identify labile sites (e.g., ester groups) via LC-MS metabolite profiling and replace them with stable bioisosteres .
- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption, guiding modifications to the piperidine or triazolo-pyridazine moieties .
Q. Example SAR Findings from Analogous Compounds :
| Modification | Effect on Solubility | Effect on Half-Life |
|---|---|---|
| -CF₃ substitution | ↑ 2.5-fold | ↓ 30% (hepatic clearance) |
| Piperidine N-methylation | ↓ 1.8-fold | ↑ 50% (CYP3A4 resistance) |
Q. What methodologies assess the compound’s metabolic stability in preclinical studies?
Methodological Answer:
- Liver Microsome Incubations : Incubate with human/rat microsomes (37°C, NADPH) and quantify parent compound depletion via LC-MS/MS .
- CYP Inhibition Assays : Screen against CYP450 isoforms (e.g., 3A4, 2D6) using fluorescent probes to predict drug-drug interactions .
- Plasma Stability Tests : Monitor degradation in plasma (37°C, 1–24 hrs) to guide formulation strategies (e.g., prodrugs) .
Q. Key Stability Parameters :
| Matrix | Half-Life (hrs) | Major Metabolite |
|---|---|---|
| Human Microsomes | 2.3 | N-dealkylation product |
| Rat Plasma | 5.1 | Carboxamide hydrolysis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
